molecular formula C11H13ClO3 B033902 Methyl 4-(p-chlorophenoxy)butyrate CAS No. 209052-80-2

Methyl 4-(p-chlorophenoxy)butyrate

Cat. No. B033902
CAS RN: 209052-80-2
M. Wt: 228.67 g/mol
InChI Key: NKQYQRFVXNXTBS-UHFFFAOYSA-N
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Description

“Methyl 4-(p-chlorophenoxy)butyrate” is a chemical compound with the molecular formula C11H13ClO3 . It is listed in various chemical databases such as PubChem , ChemSpider , and the NIST Chemistry WebBook .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(p-chlorophenoxy)butyrate” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight of the compound is 228.672 .

Scientific Research Applications

Plant Growth Regulation

“Methyl 4-(p-chlorophenoxy)butyrate” is a phenoxy carboxylic acid selective hormone herbicide that is widely used in crop fields . It has been studied for its effects on the physiological and metabolic activities of cotton plants at various stages of growth . The use of plant growth regulators can help to reduce the damage caused by this compound .

Herbicide Damage Mitigation

Research has shown that certain plant growth regulators can be used to alleviate the damage caused by “Methyl 4-(p-chlorophenoxy)butyrate” and maintain cotton yield . For example, when cotton is exposed to this compound at the seedling stage, it should be treated with phthalanilic acid + seaweed fertilizer .

Chemical Structure and Properties

“Methyl 4-(p-chlorophenoxy)butyrate” has the molecular formula C11H13ClO3 and a molecular weight of 228.672 . This information is crucial for understanding its chemical properties and potential applications.

Environmental Risk Assessment

The levels of “Methyl 4-(p-chlorophenoxy)butyrate” in the environment can be monitored to assess its potential toxicity . This is important for ensuring the safety of its use in various applications.

Synthesis of Modified Triacylglycerols

“Methyl 4-(p-chlorophenoxy)butyrate” can be used in the synthesis of modified triacylglycerols . These compounds have numerous applications in the food industry.

Production of Emulsifiers

“Methyl 4-(p-chlorophenoxy)butyrate” can also be used in the production of emulsifiers . Emulsifiers are substances that help mix two liquids that normally do not mix well together, such as oil and water.

Manufacture of Perfumes and Flavoring Industries

“Methyl 4-(p-chlorophenoxy)butyrate” is manufactured on an industrial scale for use in perfumes and flavoring industries . It is produced by the distillation of essential oils extracted from various plants .

Synthesis of Peptides and Oligosaccharides

“Methyl 4-(p-chlorophenoxy)butyrate” has applications in the synthesis of peptides and oligosaccharides . These compounds have a wide range of uses in the pharmaceutical and food industries.

Safety And Hazards

The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

properties

IUPAC Name

methyl 4-(4-chlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYQRFVXNXTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338266
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(p-chlorophenoxy)butyrate

CAS RN

209052-80-2
Record name Methyl 4-(p-chlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromobutyrate (1.5 g, 8.29 mmol), 4-chlorophenol (1.17 g, 9.11 mmol), potassium carbonate (2.86 g, 20.7 mmol), and anhydrous N,N-dimethylformamide (5 mL) was added to a 25 mL RBF with a magnetic stirring bar. The mixture was allowed to stir at room temperature for 16 hours. Progress of the reaction was monitored by analytical HPLC with UV detection (Rt=6.5 min). The mixture was added to stirring ice/water (150 mL) and extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with saturated aqueous NaCl (2×30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using a gradient elution of 0-100% ethyl acetate in hexanes to afford the title compound as a clear oil (1.45 g, 76% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
76%

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